Sodium aspartate

Description

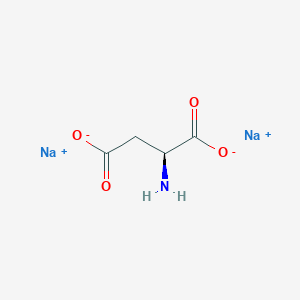

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2-aminobutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.2Na/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXOIHIZTOVVFB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NNa2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Biochemistry of Aspartate and Sodium Aspartate

Aspartate in Core Metabolic Pathways

Aspartate is a pivotal molecule that participates in several core metabolic pathways, ensuring cellular integrity, energy homeostasis, and proliferative capacity.

Aspartate is intrinsically linked to the TCA cycle, primarily through its relationship with the intermediate oxaloacetate. The transamination of oxaloacetate by aspartate aminotransferase directly produces aspartate. libretexts.org This reaction is reversible, allowing aspartate to serve as a source for replenishing TCA cycle intermediates, a process known as anaplerosis.

A critical function involving both aspartate and the TCA cycle is the malate-aspartate shuttle . This shuttle is a complex system that transports reducing equivalents (in the form of NADH) produced during glycolysis in the cytosol across the impermeable inner mitochondrial membrane. wikipedia.orgsketchy.com In the cytosol, oxaloacetate is reduced to malate (B86768), oxidizing NADH to NAD+. Malate is then transported into the mitochondrial matrix, where it is re-oxidized to oxaloacetate, reducing mitochondrial NAD+ to NADH. nih.gov This mitochondrial NADH can then enter the electron transport chain to generate ATP. youtube.com To complete the cycle and transport oxaloacetate back to the cytosol (as it cannot cross the membrane directly), it is transaminated with glutamate (B1630785) to form aspartate and α-ketoglutarate. nih.govwikipedia.org Aspartate is then transported out to the cytosol in exchange for glutamate, where it is converted back to oxaloacetate, allowing the shuttle to continue. wikipedia.org This shuttle is highly active in the heart, liver, and kidneys and is more energy-efficient than the alternative glycerol (B35011) 3-phosphate shuttle, maximizing ATP yield from glycolysis. wikipedia.orgyoutube.com

Table 1: Key Components of the Malate-Aspartate Shuttle

| Component | Location | Function |

|---|---|---|

| Malate Dehydrogenase (MDH) | Cytosol & Mitochondria | Interconverts malate and oxaloacetate, coupled with NAD+/NADH conversion. taylorandfrancis.com |

| Aspartate Aminotransferase (AST/GOT) | Cytosol & Mitochondria | Interconverts aspartate/α-ketoglutarate and oxaloacetate/glutamate. wikipedia.org |

| Malate-α-ketoglutarate antiporter | Inner Mitochondrial Membrane | Transports malate into the mitochondria and α-ketoglutarate into the cytosol. wikipedia.org |

| Glutamate-aspartate antiporter | Inner Mitochondrial Membrane | Transports glutamate into the mitochondria and aspartate into the cytosol. nih.gov |

The urea (B33335) cycle is the primary metabolic pathway for the detoxification of ammonia (B1221849) in the liver. Aspartate plays an indispensable role by providing the second nitrogen atom for the synthesis of urea. pearson.comwikipedia.org The first nitrogen atom comes from free ammonia, which is incorporated into carbamoyl (B1232498) phosphate (B84403). nih.gov

The connection between the urea cycle and aspartate occurs when citrulline, having been transported from the mitochondria to the cytoplasm, condenses with aspartate. youtube.com This reaction, catalyzed by argininosuccinate (B1211890) synthetase, forms argininosuccinate. nih.gov Subsequently, the enzyme argininosuccinate lyase cleaves argininosuccinate into arginine (which continues in the urea cycle to release urea) and fumarate (B1241708). nih.govwikipedia.org

The production of fumarate in this step creates a direct link between the urea cycle and the TCA cycle, sometimes referred to as the "Krebs Bicycle" or the aspartate-argininosuccinate shunt . brainly.comquizlet.com The fumarate generated can be converted to malate and then oxaloacetate in the cytosol, which can then be used for gluconeogenesis or be transaminated to regenerate the aspartate needed for the urea cycle. wikipedia.org

Aspartate is a fundamental building block for the de novo synthesis of nucleotides, the precursors of DNA and RNA.

Pyrimidine (B1678525) Synthesis : The synthesis of the pyrimidine ring involves fewer precursors compared to purines. Aspartate provides three carbon atoms (N1, C4, C5, and C6) and one nitrogen atom for the six-membered pyrimidine ring. davuniversity.org The process begins with the formation of carbamoyl phosphate, which then condenses with aspartate in a reaction catalyzed by aspartate transcarbamoylase to form carbamoyl aspartate. davuniversity.orglibretexts.org This is a key regulatory step in bacteria. wikipedia.org Subsequent reactions lead to the formation of the first pyrimidine nucleotide, uridine (B1682114) monophosphate (UMP), from which other pyrimidine nucleotides like CTP and TTP are derived. davuniversity.org In cancer cells with a deficiency in the urea cycle enzyme argininosuccinate synthase (ASS1), cytosolic aspartate levels increase, which promotes pyrimidine synthesis and supports proliferation. nih.gov

Purine (B94841) Synthesis : In the more complex de novo synthesis of the purine ring, aspartate contributes one of the nitrogen atoms (N1). Its entire molecule is incorporated during the conversion of inosine (B1671953) monophosphate (IMP), the parent purine nucleotide, to adenosine (B11128) monophosphate (AMP). In this two-step process, aspartate condenses with IMP to form adenylosuccinate, which is then cleaved to release fumarate and form AMP.

Aspartate metabolism is deeply interwoven with that of several other amino acids, primarily through transamination reactions catalyzed by aminotransferases, which require pyridoxal (B1214274) phosphate (PLP) as a coenzyme. nih.govyoutube.com

Glutamate : The most direct link is with glutamate. The reversible reaction catalyzed by aspartate aminotransferase (AST), also known as glutamate-oxaloacetate transaminase (GOT), transfers an amino group from glutamate to oxaloacetate, yielding aspartate and α-ketoglutarate. youtube.comslideshare.net This reaction is central to amino acid metabolism, connecting the TCA cycle with amino acid pools. researchgate.net

Alanine (B10760859) : Alanine can be synthesized by the transamination of pyruvate (B1213749), the end product of glycolysis. The enzyme alanine transaminase (ALT) catalyzes the transfer of an amino group from glutamate to pyruvate, forming alanine and α-ketoglutarate. Through the glutamate-aspartate connection, alanine metabolism is thus linked to aspartate levels.

Asparagine : Aspartate is the direct precursor for the synthesis of asparagine. nih.gov The enzyme asparagine synthetase catalyzes the ATP-dependent transfer of an amide group from glutamine to aspartate, forming asparagine and glutamate. nih.govoup.com Conversely, the enzyme asparaginase (B612624) hydrolyzes asparagine back into aspartate and ammonia. nih.gov

Arginine and Proline : Aspartate is linked to arginine and proline metabolism through its connection with glutamate and the urea cycle. wikipedia.org As described, aspartate is required for the synthesis of arginine via the argininosuccinate shunt. nih.gov Glutamate, which is in equilibrium with aspartate, is the precursor for proline synthesis. wikipedia.org These pathways are bidirectional and their net flux depends on the metabolic state of the cell. wikipedia.org

The maintenance of redox balance, particularly the ratio of NAD+ to NADH, is critical for cellular function. Aspartate metabolism is key to this process, primarily through the action of the malate-aspartate shuttle. wikipedia.orgnih.gov Glycolysis in the cytoplasm produces NADH, but the inner mitochondrial membrane is impermeable to it. wikipedia.org The malate-aspartate shuttle provides an efficient mechanism to transfer the reducing potential of cytosolic NADH into the mitochondria. youtube.com

Intracellular Transport and Homeostasis of Aspartate

The transport of aspartate across cellular and subcellular membranes is tightly regulated and carried out by specific transporter proteins to maintain metabolic homeostasis. Given its charge at physiological pH and its central role in linking cytosolic and mitochondrial metabolism, its movement between compartments is crucial.

The primary transporters for aspartate across the inner mitochondrial membrane are the aspartate-glutamate carriers (AGCs) . nih.gov In humans, there are two main isoforms:

AGC1 (Aralar1 or SLC25A12) : Predominantly found in the brain, skeletal muscle, and heart.

AGC2 (Citrin or SLC25A13) : Highly expressed in the liver, kidney, and small intestine. nih.gov

These transporters function as strict antiporters, exchanging mitochondrial aspartate for cytosolic glutamate. nih.govnih.gov A unique feature of these carriers is that they transport glutamate with a proton, making the exchange of aspartate for glutamate electrophoretic (charge-moving). This process is driven by the mitochondrial membrane potential, ensuring the unidirectional flow of aspartate out of and glutamate into the mitochondria under normal energized conditions. nih.gov This unidirectional transport is essential for the operation of the malate-aspartate shuttle. nih.gov

In addition to the AGCs, which are part of the solute carrier family 25 (SLC25), other transporters are involved in aspartate homeostasis. The excitatory amino acid transporters (EAATs), a family of glutamate transporters (SLC1 family), are found on the plasma membrane and are responsible for the uptake of glutamate and aspartate from the extracellular space into cells. wikipedia.orgwikipedia.org EAATs transport both L-aspartate and D-aspartate with similar affinity. nih.gov

A vesicular aspartate transporter, identified as sialin (B1330336) (SLC17A5), has been found to be responsible for packaging aspartate into synaptic vesicles in certain neurons, using a proton gradient as the driving force. pnas.org The coordinated action of these various transporters ensures that aspartate concentrations are maintained at appropriate levels within different cellular compartments, allowing for the dynamic regulation of the many metabolic pathways in which it participates.

Table 2: Major Aspartate Transporters

| Transporter Family | Name(s) | Location | Function |

|---|---|---|---|

| SLC25 (Mitochondrial Carrier) | AGC1 (Aralar1), AGC2 (Citrin) | Inner Mitochondrial Membrane | Exports aspartate from mitochondria in exchange for glutamate plus a proton. nih.gov |

| SLC1 (Excitatory Amino Acid Transporter) | EAAT1 (GLAST-1), EAAT2, etc. | Plasma Membrane | Imports aspartate and glutamate from the extracellular space into the cell. wikipedia.orgwikipedia.org |

| SLC17 (Vesicular Glutamate Transporter) | Sialin (SLC17A5) | Synaptic Vesicles | Transports aspartate into synaptic vesicles. pnas.org |

Mechanisms of Sodium-Coupled Aspartate Transport

Sodium-coupled aspartate transport is a fundamental process for clearing the excitatory amino acid aspartate from the extracellular space, particularly in the central nervous system. This process is primarily mediated by a family of proteins known as Excitatory Amino Acid Transporters (EAATs), which belong to the Solute Carrier 1 (SLC1) family. nih.gov These transporters are symporters, meaning they move aspartate into the cell against its concentration gradient by harnessing the energy stored in the electrochemical gradient of sodium ions (Na⁺). nih.govnih.gov The archaeal homolog, GltPh, which is a sodium and aspartate symporter, serves as a key model system for understanding the mechanism of mammalian glutamate and aspartate transporters. cornell.edu

The transport cycle involves several key steps:

Binding: The process begins with the binding of three sodium ions and one aspartate molecule to the transporter in its outward-facing conformation, where the binding sites are accessible from the extracellular side. nih.govrug.nl

Conformational Change: Upon binding of the substrate and ions, the transporter undergoes a significant conformational change. A mobile transport domain, which houses the binding sites, moves across the membrane, transitioning the transporter from an outward-facing to an inward-facing state. nih.govcornell.edu This movement effectively shuttles the bound aspartate and sodium ions across the membrane. nih.gov

Release: Once in the inward-facing state, the aspartate and sodium ions are released into the cytoplasm. This release is facilitated by the low intracellular concentration of sodium. nih.gov

Reorientation: After releasing its cargo, the now-empty transporter reverts to its outward-facing conformation to begin a new cycle. nih.gov

This tightly coupled mechanism ensures the efficient uptake of aspartate, which is crucial for maintaining low extracellular concentrations and preventing excitotoxicity. asm.org The transporters function as homotrimers, with each subunit or protomer operating as an independent transport unit. cornell.edu

The kinetic mechanism of sodium-coupled aspartate transport ensures that the transport process is efficient and strictly coupled. A key feature is the cooperative binding of sodium ions and aspartate, where the solutes bind with low affinity individually but with high affinity when bound together. nih.gov This principle applies to both the outward- and inward-facing states of the transporter. nih.gov

Studies on the transporter homolog GltPh have elucidated a specific kinetic model for this process. The binding is an ordered event where the binding of the first sodium ion is the rate-limiting step. nih.govelifesciences.org This initial binding event induces a conformational change in the transporter, preparing it to bind the subsequent sodium ions and the aspartate substrate more readily. nih.govelifesciences.org

Once the transporter is fully loaded with three Na⁺ ions and one aspartate molecule, at least one of the sodium ions can still rapidly exchange with the surrounding solution. nih.govelifesciences.org The dissociation of this sodium ion is a prerequisite for the release of the aspartate substrate. nih.govelifesciences.org This kinetic control, where sodium ions govern the rates of both substrate binding and release, minimizes the formation of partially bound intermediates and maximizes the efficiency of the transport cycle. elifesciences.org Re-analysis of transport data for GltPh and the related GltTk transporter has helped determine turnover numbers, such as 0.14 s⁻¹ for GltPh. rug.nlnih.gov

The function of sodium-coupled aspartate transporters is dictated by their specific three-dimensional structure. These transporters are homotrimers, where each protomer consists of a stable trimerization domain that anchors it within the membrane and a mobile transport domain. cornell.edu The trimerization domain remains largely static during transport, while the transport domain undergoes the elevator-like movement across the membrane to carry the substrate. cornell.edu

A critical structural feature of the transport domain is the presence of two re-entrant hairpin loops, HP1 and HP2. nih.govcornell.edu These hairpins act as "gates" that control access to the substrate and ion binding sites. In the outward-facing state, HP2 serves as the extracellular gate. cornell.edu The binding of sodium and aspartate is thermodynamically coupled to the closing of this gate, which occludes the substrate from the extracellular environment. nih.govcornell.edu Following the conformational change to the inward-facing state, HP1, along with other elements, acts as the cytoplasmic gate, opening to allow the release of substrate and ions into the cell's interior. nih.gov The structural integrity and dynamic movement of these hairpin gates are therefore essential for the alternating access mechanism of transport. nih.govcornell.edu

Investigation of Aspartate Efflux Mechanisms

While the primary focus of EAATs is the influx of aspartate into cells, efflux mechanisms also exist to transport substances out of the cell. In bacteria, multidrug resistance is often mediated by efflux pumps that expel a wide range of compounds. nih.gov These pumps are typically large complexes spanning the inner and outer bacterial membranes. nih.govfrontiersin.org

Several families of efflux pumps have been identified, including the Resistance-Nodulation-Cell Division (RND) family, the Major Facilitator Superfamily (MFS), and the Proteobacterial Antimicrobial Compound Efflux (PACE) family. nih.govnih.gov Many of these pumps function as drug-proton antiporters, utilizing the proton motive force to drive the extrusion of toxic compounds. frontiersin.orgresearchgate.net The structure of these pumps often involves acidic amino acid residues, such as aspartate or glutamate, which are critical for protonation/deprotonation cycles that drive the transport process. researchgate.net For instance, in the PACE family, a conserved aspartic acid residue is located at the cytoplasmic boundary of a transmembrane helix. nih.gov While these aspartate residues are integral to the pump's machinery, the primary role described for these systems is the efflux of antibiotics and other toxins, not the efflux of aspartate as a substrate itself. nih.govresearchgate.net

Regulation of Intracellular Aspartate Concentrations

The concentration of aspartate within a cell is tightly regulated and maintained through a balance of synthesis, consumption, and transport. The cell membrane is generally poorly permeable to aspartate, meaning that high extracellular concentrations (in the millimolar range) are required to significantly increase intracellular levels through direct diffusion or transport. nih.gov

Intracellular aspartate is primarily derived from the metabolism of other precursors, most notably glutamine. nih.gov Its synthesis is also closely linked to mitochondrial respiration, which is necessary to generate a sufficiently high NAD+/NADH ratio to drive the production of aspartate's precursor, oxaloacetate. nih.govnih.gov Consequently, inhibiting mitochondrial respiration can deplete intracellular aspartate levels. nih.gov

Once synthesized, aspartate serves as a crucial building block for numerous metabolic pathways. It is a precursor for the synthesis of other amino acids (lysine, threonine, methionine, and isoleucine), purines, and pyrimidines. embopress.orgbiorxiv.org The activity of enzymes within these pathways, such as aspartate transcarbamoylase, is allosterically regulated to control the flow of aspartate into different biosynthetic routes, thereby matching supply with metabolic demand. biorxiv.org In some organisms, the total observed intracellular metabolite pool can be around 300 mM, with specific measurements in E. coli showing an intracellular aspartate concentration of approximately 4.2 mM. harvard.edu

Enzymatic Transformations and Interactions of Aspartate

Aspartate Aminotransferase (AST/GOT) Activity and Isoenzymes

Aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT), is a pivotal enzyme in amino acid metabolism. bioassaysys.comnih.gov It catalyzes the reversible transfer of an amino group from aspartate to α-ketoglutarate. This reaction yields oxaloacetate and glutamate, linking the metabolism of amino acids with the citric acid cycle. bioassaysys.comthermofisher.cn

In humans and other animals, AST exists as two distinct isoenzymes with different cellular locations:

GOT1 (cAST): The cytosolic isoenzyme. It is found in various tissues but is prominent in red blood cells and the heart. bioassaysys.com

GOT2 (mAST): The mitochondrial isoenzyme. It is found predominantly in the liver. bioassaysys.com

The distribution and activity of these isoenzymes can vary significantly between tissues and developmental stages. For example, in normal adult human liver tissue, the mitochondrial isoenzyme (GOT2) accounts for the vast majority of the total AST activity. nih.gov

| Parameter | Normal Adult Liver | Fetal Liver | Hepatoblastoma Tissue |

| Mitochondrial AST (% of Total) | 81% | 56% | 38% |

| Total AST Activity (μmol min⁻¹ per gram) | 150 | 38 | 6 |

| Total Enzyme Concentration (μmol per kg) | 10.8 | 2.7 | 0.4 |

| Data derived from studies on human liver tissues. nih.gov |

Changes in the levels of AST isoenzymes in the bloodstream are often used as biomarkers to diagnose and monitor various diseases, particularly those affecting the liver and heart. nih.govassaygenie.com

Role of Aspartate Transcarbamoylase in Nucleotide Biosynthesis

Aspartate transcarbamoylase (ATCase) is a critical allosteric enzyme that plays a pivotal role in the de novo synthesis of pyrimidine nucleotides, which are essential components for a multitude of cellular functions. nih.gov This enzyme catalyzes the first committed and rate-limiting step in the pyrimidine biosynthetic pathway: the condensation of L-aspartate and carbamoyl phosphate to form N-carbamoyl-L-aspartate and inorganic phosphate. nih.govresearchgate.net This reaction is fundamental as it channels metabolites specifically towards the production of pyrimidines like Cytidine Triphosphate (CTP), which are vital for DNA and RNA synthesis. proteopedia.org

The regulation of ATCase is a classic example of feedback inhibition, a common cellular control mechanism. nih.govrcsb.org The enzyme's activity is intricately modulated by the cellular concentrations of both purine and pyrimidine nucleotides. chegg.com The end-product of the pathway, CTP, acts as a potent allosteric inhibitor. nih.govproteopedia.org When CTP levels are high, it binds to the regulatory sites on the ATCase complex, which are distinct from the active sites where the substrates bind. proteopedia.org This binding event stabilizes a low-activity, "tense" or T state of the enzyme, thereby slowing down the entire pyrimidine synthesis pathway to prevent the overproduction of CTP. proteopedia.orgrcsb.org

Conversely, ATCase is allosterically activated by the purine nucleotide Adenosine Triphosphate (ATP). proteopedia.org High concentrations of ATP signal that the cell is rich in energy and purines, and that pyrimidines are needed to balance the nucleotide pools for nucleic acid synthesis. ATP competes with CTP for binding to the regulatory sites and stabilizes the high-activity, "relaxed" or R state of the enzyme. proteopedia.org This intricate balance between CTP inhibition and ATP activation allows the cell to coordinate the rates of purine and pyrimidine biosynthesis, ensuring that the appropriate building blocks are available for cellular processes. chegg.com

The structure of ATCase, particularly in organisms like Escherichia coli, has been extensively studied to understand its regulatory mechanisms. It is a large, complex protein composed of separate catalytic and regulatory subunits. proteopedia.orgacs.org The enzyme typically consists of two catalytic trimers and three regulatory dimers. proteopedia.org The significant conformational changes that occur as the enzyme transitions between the T and R states—involving rotations and movements of these subunits relative to each other—are central to its allosteric regulation and cooperative substrate binding. acs.org

Table 1: Allosteric Regulation of Aspartate Transcarbamoylase (ATCase)

| Regulator | Type | Binding Site | Effect on Enzyme State | Impact on Activity |

| CTP (Cytidine Triphosphate) | Inhibitor | Regulatory Subunit | Stabilizes Tense (T) State | Decreases |

| ATP (Adenosine Triphosphate) | Activator | Regulatory Subunit | Stabilizes Relaxed (R) State | Increases |

| Aspartate | Substrate | Catalytic Subunit | Promotes transition to R State | Increases (Cooperativity) |

| Carbamoyl Phosphate | Substrate | Catalytic Subunit | Binds first, enabling Aspartate binding | Initiates Reaction |

Malate Dehydrogenase in Aspartate-Related Metabolic Cycles

Malate dehydrogenase (MDH) is a ubiquitous enzyme that catalyzes the reversible NAD+/NADH-dependent oxidation of malate to oxaloacetate. nih.govnih.gov This reaction is a crucial component of several fundamental metabolic pathways, most notably the tricarboxylic acid (TCA) cycle and the malate-aspartate shuttle, where it is intrinsically linked to aspartate metabolism. nih.gov Eukaryotic cells possess distinct isoforms of MDH, primarily located in the mitochondrial matrix and the cytosol, which, despite differences in their primary structure, share a conserved three-dimensional structure and catalytic mechanism. nih.gov

Within the mitochondrial matrix, MDH performs the final step of the TCA cycle, regenerating oxaloacetate from malate. wikipedia.orgbyjus.com This oxaloacetate can then condense with acetyl-CoA to begin a new turn of the cycle. byjus.com The oxaloacetate produced by MDH is also a direct precursor to aspartate via a transamination reaction catalyzed by aspartate aminotransferase, where the amino group from glutamate is transferred to oxaloacetate, yielding aspartate and α-ketoglutarate. aklectures.comwikipedia.org

The malate-aspartate shuttle is a sophisticated biochemical system essential for translocating reducing equivalents (in the form of NADH) produced during glycolysis in the cytosol across the impermeable inner mitochondrial membrane. wikipedia.orgnih.gov This shuttle is particularly active in tissues with high energy demands like the heart and liver. sketchy.com The shuttle's operation relies on the coordinated action of both cytosolic and mitochondrial isoforms of MDH and aspartate aminotransferase.

The steps of the malate-aspartate shuttle are as follows:

Cytosolic Reduction: Cytosolic MDH uses NADH from glycolysis to reduce oxaloacetate to malate. sketchy.com

Malate Transport: Malate is transported into the mitochondrial matrix via the malate-α-ketoglutarate antiporter. nih.gov

Mitochondrial Oxidation: Inside the matrix, mitochondrial MDH oxidizes malate back to oxaloacetate, reducing mitochondrial NAD+ to NADH. aklectures.com This newly formed NADH can then enter the electron transport chain to generate ATP. nih.gov

Transamination: The regenerated oxaloacetate cannot directly cross the inner mitochondrial membrane. It undergoes transamination with glutamate to form aspartate and α-ketoglutarate. aklectures.com

Aspartate Transport: Aspartate is transported out of the mitochondrion into the cytosol by the glutamate-aspartate antiporter. nih.gov

Cytosolic Regeneration: In the cytosol, aspartate is converted back to oxaloacetate by aspartate aminotransferase, completing the cycle. aklectures.com

Through this intricate cycle involving both malate and aspartate, the malate-aspartate shuttle efficiently moves reducing power into the mitochondria, maximizing ATP production from glycolysis, while simultaneously linking carbohydrate and amino acid metabolism. nih.govwikipedia.org

Table 2: Key Components and Reactions in the Malate-Aspartate Shuttle

| Component | Location | Function |

| Cytosolic Malate Dehydrogenase | Cytosol | Reduces oxaloacetate to malate, oxidizing cytosolic NADH. |

| Mitochondrial Malate Dehydrogenase | Mitochondrial Matrix | Oxidizes malate to oxaloacetate, reducing mitochondrial NAD+. |

| Cytosolic Aspartate Aminotransferase | Cytosol | Converts aspartate to oxaloacetate. |

| Mitochondrial Aspartate Aminotransferase | Mitochondrial Matrix | Converts oxaloacetate to aspartate. wikipedia.org |

| Malate-α-ketoglutarate Antiporter | Inner Mitochondrial Membrane | Transports malate into the matrix and α-ketoglutarate out. wikipedia.org |

| Glutamate-Aspartate Antiporter | Inner Mitochondrial Membrane | Transports aspartate into the cytosol and glutamate into the matrix. wikipedia.org |

Neurobiological Significance of Aspartate and Sodium Aspartate

Aspartate as an Excitatory Neurotransmitter and Neuromodulator

Current Research on Aspartate's Neurotransmitter Status

The debate over whether L-aspartate should be classified as a classical neurotransmitter is ongoing. mdpi.com Proponents point to the fact that it is present in nerve terminals and is released in a calcium-dependent manner upon depolarization, which are key criteria for a neurotransmitter. mdpi.comnih.gov

Conversely, several key pieces of evidence challenge this classification. As mentioned, a specific vesicular transporter for aspartate has not been definitively identified, a crucial component for neurotransmitter packaging and release. mdpi.com Furthermore, studies on hippocampal CA1 pyramidal neurons have shown that glutamate (B1630785) alone can account for the excitatory postsynaptic currents (EPSCs) mediated by NMDA receptors, suggesting that aspartate may not be essential for neurotransmission at these particular synapses. nih.govnih.gov This has led some researchers to conclude that aspartate does not contribute to excitatory synaptic transmission in these neurons. mdpi.com

Roles of D-Aspartate in Mammalian Neurotransmission and Neuromodulation

While L-aspartate is the more common isomer, D-aspartate also plays significant roles in the mammalian nervous system. It is considered a novel signaling molecule that can influence both neurotransmission and neuromodulation. Research has shown that D-aspartate can act as an agonist at NMDA receptors, thereby modulating synaptic activity. Its presence and activity in the brain suggest a role in various physiological processes, including synaptic plasticity.

Aspartate Interactions with N-Methyl-D-Aspartate (NMDA) Receptors

The primary mechanism through which aspartate exerts its excitatory effects is by interacting with N-Methyl-D-Aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors. frontiersin.org These receptors are critical for synaptic plasticity, learning, and memory. frontiersin.org

Agonist Binding and Receptor Activation by Aspartate

Both L-aspartate and D-aspartate can bind to and activate NMDA receptors. frontiersin.org This binding initiates a conformational change in the receptor, opening its ion channel and allowing the influx of cations, most notably calcium (Ca²⁺), into the postsynaptic neuron. This influx of calcium is a critical step in triggering downstream signaling cascades that underlie many forms of synaptic plasticity.

Subunit-Specific Interactions of Aspartate with NMDA Receptors (GluN1, GluN2A, GluN2B)

NMDA receptors are complex heterotetramers typically composed of two obligatory GluN1 subunits and two GluN2 subunits. nih.govpnas.org There are four different GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D), and the specific combination of these subunits determines the receptor's functional and pharmacological properties, including its affinity for agonists. pnas.org

The agonist binding site for glutamate and aspartate is located on the GluN2 subunits. nih.gov The affinity of the receptor for its agonists is largely determined by which GluN2 subunit is present. nih.gov For instance, GluN2A-containing receptors have a higher affinity for glutamate than those containing GluN2B. mdpi.com While specific binding affinities for aspartate to each subunit are not as extensively detailed, the principle of subunit-dependent agonist affinity applies. The interaction between the ligand binding domains of the GluN1 and GluN2A subunits is a critical site for the action of some selective antagonists. nih.gov The structural differences in the ligand-binding domains of GluN2A and GluN2B provide a basis for the development of subunit-selective compounds. pnas.org This suggests that aspartate's interaction and the subsequent activation of the NMDA receptor will vary depending on whether it binds to a GluN2A or GluN2B subunit.

| Subunit | Role in Aspartate Interaction | Key Research Findings |

| GluN1 | Obligatory subunit for receptor function; its ligand-binding domain interacts with that of the GluN2 subunit. | The interface between the GluN1 and GluN2A ligand-binding domains is a target for selective antagonists. nih.gov |

| GluN2A | Contains the agonist binding site for aspartate; confers specific pharmacological properties to the receptor. | Receptors with GluN2A have a higher affinity for glutamate. mdpi.com The structure of the GluN2A ligand-binding domain allows for the development of selective antagonists. pnas.org |

| GluN2B | Contains the agonist binding site for aspartate; confers distinct pharmacological properties compared to GluN2A. | The structural differences in the ligand-binding pocket compared to GluN2A are exploited for developing subunit-selective drugs. pnas.org |

Influence on Synaptic Plasticity, Learning, and Memory Formation

Aspartate, particularly in its D-aspartate form, plays a significant role in the mechanisms of synaptic plasticity, which are fundamental to learning and memory. nih.govnih.gov Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a key process for memory formation. youtube.com A primary mechanism underlying learning and memory is long-term potentiation (LTP), the persistent strengthening of synapses based on recent patterns of activity. youtube.comnih.gov

Research has demonstrated that D-aspartate acts as an endogenous agonist for the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov By activating NMDA receptors, D-aspartate can strongly enhance NMDA receptor-dependent LTP. nih.gov Studies have shown that administering D-aspartate can rescue the age-related decay in synaptic plasticity observed in the hippocampus of animals. nih.gov This suggests that by modulating NMDA receptor signaling, D-aspartate can influence the cellular processes that form the basis of memory. nih.gov The facilitation of LTP is consistent with improvements in cognitive abilities, as the storage of long-term memories is thought to depend on the enhancement of long-term synaptic plasticity. nih.gov

The process of LTP involves distinct phases, including an early phase associated with short-term memory and a late phase, requiring new protein synthesis, which is correlated with long-term memory formation. youtube.com The activation of NMDA receptors by agonists like aspartate is a critical trigger for these events. nih.gov

Table 1: Research Findings on Aspartate and Synaptic Plasticity

| Finding | Implication for Learning and Memory | Source |

|---|---|---|

| D-aspartate is an endogenous agonist of the NMDA receptor. | Aspartate can directly initiate the signaling required for synaptic changes. | nih.govnih.gov |

| D-aspartate administration enhances NMDA receptor-dependent LTP. | It can strengthen the synaptic connections crucial for memory formation. | nih.gov |

| D-aspartate can reverse age-related decline in hippocampal synaptic plasticity. | Suggests a potential role in counteracting age-related cognitive decline. | nih.gov |

| Enhanced synaptic plasticity is linked to improved cognitive abilities. | The molecular effects of aspartate translate to functional improvements in memory. | nih.govresearchgate.net |

NMDA Receptor-Mediated Signaling Complexes and Neuronal Function

The N-methyl-D-aspartate (NMDA) receptor is a crucial component of neuronal signaling, acting as a ligand-gated ion channel activated by the neurotransmitter glutamate, as well as by aspartate. wikipedia.orgnews-medical.net These receptors are not solitary entities but are part of large, multiprotein complexes at the synapse that are fundamental to transducing complex intracellular signals. nih.govfrontiersin.org The function of these complexes is vital for synaptic plasticity, neuronal development, and other key neurological processes. news-medical.netnih.gov

Activation of the NMDA receptor requires the binding of both glutamate (or an agonist like aspartate) and a co-agonist, typically glycine (B1666218) or D-serine. wikipedia.orgnews-medical.net A unique feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. wikipedia.orgnih.gov For the channel to open and allow ion flow, the neuron must be sufficiently depolarized to expel the Mg²⁺ ion from the pore. nih.gov This property allows the NMDA receptor to function as a "coincidence detector," requiring both presynaptic glutamate/aspartate release and postsynaptic depolarization to become fully active. wikipedia.orgnih.gov

Once opened, the NMDA receptor channel is permeable to cations, most notably sodium (Na⁺) and calcium (Ca²⁺). frontiersin.orgnih.gov The influx of Na⁺ contributes to the excitatory postsynaptic potential (EPSP), while the influx of Ca²⁺ acts as a critical second messenger, triggering a cascade of intracellular signaling pathways. wikipedia.orgyoutube.com These pathways are responsible for activating kinases and other enzymes that lead to changes in synaptic strength, such as LTP. news-medical.netyoutube.com Intracellular Na⁺ itself may also act as a second messenger, providing a positive feedback mechanism that potentiates NMDA receptor activity. nih.gov The specific composition of the NMDA receptor's subunits (e.g., GluN1, GluN2A-D) influences the type of signaling it controls. nih.govnih.gov

Table 2: Key Features of NMDA Receptor-Mediated Signaling

| Feature | Role in Neuronal Function | Source |

|---|---|---|

| Agonist Binding | Requires glutamate/aspartate and a co-agonist (glycine/D-serine) for activation. | wikipedia.orgnews-medical.net |

| Voltage-Dependent Mg²⁺ Block | Acts as a "coincidence detector," integrating presynaptic and postsynaptic activity. | wikipedia.orgnih.gov |

| Cation Permeability | Allows influx of Na⁺ and Ca²⁺ upon activation. | frontiersin.orgnih.gov |

| Ca²⁺ as Second Messenger | Initiates intracellular signaling cascades essential for synaptic plasticity. | wikipedia.orgnews-medical.netyoutube.com |

| Protein Complex Assembly | Interacts with a network of signaling and scaffolding proteins to modulate function. | nih.govfrontiersin.org |

Excitotoxicity Mechanisms Mediated by Aspartate

Role of Pathological Aspartate Levels in Neuronal Injury and Cell Death

While aspartate is essential for normal brain function, pathologically high concentrations can become neurotoxic. explorationpub.comnih.gov This phenomenon, known as excitotoxicity, occurs when excessive stimulation of excitatory amino acid receptors, particularly NMDA receptors, leads to neuronal damage and death. explorationpub.comnih.gov High levels of L-aspartate can trigger excitotoxicity, in part because this amino acid can activate NMDA receptors. explorationpub.comnih.gov

Excitotoxicity is a primary mechanism of neuronal death in various neurological conditions, including ischemia, trauma, and certain neurodegenerative diseases. explorationpub.compnas.org For instance, following a traumatic brain injury, neurons in the affected cortex show changes consistent with excitotoxic damage, such as edematous swelling of dendrites and cell bodies. pnas.org

A key biochemical marker associated with neuronal health and injury is N-acetylaspartate (NAA), which is synthesized in neurons from aspartate. nih.gov A decrease in NAA levels is widely considered a marker of neuronal loss or dysfunction. nih.govnih.gov Studies in patients with severe traumatic brain injury have shown significantly reduced concentrations of both NAA and its precursor, aspartate, in the brain. researchgate.net This suggests that disturbances in aspartate metabolism are linked to neuronal damage. researchgate.net While a decrease in NAA has often been interpreted as irreversible neuronal loss, some research indicates that NAA levels can partially recover after acute brain injury, suggesting that some of the initial neuronal dysfunction may be reversible. nih.gov

Contribution of Calcium Influx and Oxidative Stress in Aspartate-Induced Excitotoxicity

A central mechanism in excitotoxicity triggered by aspartate and other NMDA receptor agonists is the dysregulation of intracellular calcium (Ca²⁺) homeostasis. nih.govresearchgate.net The overactivation of NMDA receptors leads to a sustained and excessive influx of Ca²⁺ into the neuron. nih.govnih.gov While Ca²⁺ is a vital second messenger under normal physiological conditions, this pathological overload is profoundly neurotoxic. nih.govnih.gov

The excessive intracellular Ca²⁺ activates a host of downstream degradative enzymes, including proteases, phospholipases, and endonucleases, which break down critical cellular components like proteins, membranes, and nucleic acids. nih.gov This Ca²⁺ overload also leads to severe mitochondrial dysfunction. nih.govnih.gov Mitochondria attempt to buffer the excess cytosolic Ca²⁺, but this can lead to mitochondrial calcium overload, which in turn triggers the opening of the mitochondrial permeability transition pore, impairs ATP production, and increases the generation of reactive oxygen species (ROS). nih.gov

The overproduction of ROS, which includes free radicals like superoxide (B77818), leads to oxidative stress. nih.gov Oxidative stress causes widespread damage to cellular macromolecules, including lipid peroxidation of membranes and oxidative damage to proteins and DNA, further contributing to neuronal injury and culminating in cell death. nih.gov It's noteworthy that oxidative stress and excitotoxicity can create a vicious cycle, as oxidative stress can also stimulate the release of excitatory amino acids like glutamate, perpetuating the toxic cascade. nih.gov

Aspartate's Influence on Glutamate Dysregulation and Associated Excitotoxic Pathways

Aspartate contributes to excitotoxicity not only through its direct action as an NMDA receptor agonist but also by influencing the broader dynamics of glutamate, the primary excitatory neurotransmitter in the brain. explorationpub.comnih.gov High concentrations of L-aspartate can interfere with the normal reuptake of glutamate from the synaptic cleft. explorationpub.com Glutamate transporters, located on neurons and surrounding glial cells, are responsible for rapidly clearing glutamate after synaptic transmission, a process essential for preventing its accumulation to neurotoxic levels. researchgate.net By preventing this uptake, high aspartate levels can lead to an increased concentration and prolonged presence of glutamate in the synapse, causing over-activation of glutamate receptors, including both NMDA and AMPA receptors. explorationpub.com

This dysregulation of glutamate is a central feature of excitotoxic pathways. nih.govmdpi.com The excessive stimulation of all ionotropic glutamate receptors (NMDA, AMPA, and kainate) can be toxic. mdpi.com Over-activation of AMPA receptors, for example, contributes to a strong depolarization of the postsynaptic membrane, which helps to relieve the Mg²⁺ block on NMDA receptors, thus amplifying the excitotoxic cascade. youtube.com Furthermore, certain subtypes of AMPA receptors are themselves permeable to Ca²⁺ and can directly contribute to the toxic calcium overload. nih.gov Therefore, by disrupting the delicate balance of glutamate homeostasis, pathological levels of aspartate can potentiate the full spectrum of excitotoxic mechanisms, leading to widespread neuronal dysfunction and death. explorationpub.comnih.gov

Systemic Metabolic and Physiological Roles of Aspartate

Dynamics and Regulation of the Malate-Aspartate Shuttle (MAS)

The malate-aspartate shuttle (MAS) is a complex and vital biochemical system that facilitates the transfer of reducing equivalents from the cytosol into the mitochondrial matrix. wikipedia.org This process is crucial because the inner mitochondrial membrane is impermeable to nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), a primary product of glycolysis. wikipedia.org The shuttle, therefore, ensures that the electrons from cytosolic NADH can be utilized by the electron transport chain for ATP synthesis. wikipedia.org

The primary function of the malate-aspartate shuttle is the reoxidation of cytosolic NADH to NAD+, a process essential for the continuation of glycolysis. wikipedia.org In the cytosol, malate (B86768) dehydrogenase 1 (MDH1) catalyzes the reduction of oxaloacetate to malate, oxidizing NADH to NAD+. wikipedia.orgtaylorandfrancis.com Malate is then transported into the mitochondrial matrix in exchange for α-ketoglutarate. taylorandfrancis.com

Within the matrix, mitochondrial malate dehydrogenase 2 (MDH2) oxidizes malate back to oxaloacetate, reducing mitochondrial NAD+ to NADH. taylorandfrancis.com This newly formed NADH can then donate its electrons to the electron transport chain. To complete the cycle, oxaloacetate is transaminated by mitochondrial aspartate aminotransferase (GOT2) to form aspartate, which is then transported back to the cytosol in exchange for glutamate (B1630785). wikipedia.orgresearchgate.net In the cytosol, cytosolic aspartate aminotransferase (GOT1) converts aspartate back to oxaloacetate, completing the shuttle. nih.gov

This intricate cycle effectively transfers electrons from the cytosol to the mitochondria, playing a critical role in maintaining the cellular redox state, particularly the NAD+/NADH ratio in both compartments. nih.gov The MAS is a primary mechanism for clearing NADH reducing equivalents from the cytoplasm in tissues like vascular smooth muscle. nih.gov

The malate-aspartate shuttle is intrinsically linked to the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). nih.gov The shuttle provides the mitochondrial NADH that directly fuels the ETC, leading to the production of ATP through oxidative phosphorylation. wikipedia.orgnih.gov The intermediates of the MAS, such as malate and oxaloacetate, are also key components of the TCA cycle. nih.gov

The activity of the MAS is therefore closely coordinated with the metabolic state of the cell. When energy demand is high, the increased activity of the ETC and TCA cycle enhances the flux through the MAS to ensure a steady supply of NADH. researchgate.net Conversely, inhibition of the ETC can lead to an accumulation of NADH and a decrease in the NAD+/NADH ratio, which in turn can slow down the MAS and consequently, glycolysis. elifesciences.org This interdependence highlights the shuttle's role as a key regulator of cellular respiration. nih.gov

The activity of the malate-aspartate shuttle is subject to regulation by various factors, including the concentration of calcium ions (Ca2+). researchgate.net The transport of glutamate and a proton into the mitochondria in exchange for aspartate, a key step in the MAS, is stimulated by cytosolic calcium. researchgate.net This process is mediated by the aspartate-glutamate carrier. researchgate.net

This calcium-dependent activation of the shuttle is particularly important in tissues with high and fluctuating energy demands, such as the heart and brain. researchgate.netnih.gov In these tissues, increased cellular activity is often associated with a rise in intracellular calcium, which in turn enhances the capacity of the MAS to provide NADH for oxidative phosphorylation, thus matching energy supply with demand. nih.govoup.com The structure of protein kinase C alpha, an enzyme involved in cellular signaling pathways, is better preserved in the presence of calcium ions during denaturation. wikipedia.org

The expression of the genes encoding the components of the malate-aspartate shuttle is developmentally regulated, leading to changes in the shuttle's capacity over time. nih.gov This regulation ensures that the metabolic machinery of the cell is adapted to the specific energy requirements at different stages of development. nih.gov For instance, the expression of certain "master regulator genes" can influence the development of tissues and organs by controlling the expression of numerous downstream genes, including those involved in metabolic pathways. nih.govmdpi.com

Studies have shown that the expression of genes like MYOD, a master regulator of muscle development, can reprogram cells and is crucial for muscle regeneration. news-medical.net The expression of such regulatory genes is a complex process with a specific degree of freedom, meaning a limited number of control factors can dictate the expression of a vast number of genes. asm.org The senescence of tissues, such as the growth plate, is also associated with significant changes in the expression of genes related to metabolic and developmental processes. nih.gov

Aspartate's Contribution to Overall Energy Metabolism and Oxidative Phosphorylation

Aspartate plays a central role in cellular energy metabolism, primarily through its connection to the TCA cycle and oxidative phosphorylation. numberanalytics.comwikipedia.org The transamination of aspartate produces oxaloacetate, a key intermediate of the TCA cycle. numberanalytics.com This allows aspartate to serve as an anaplerotic substrate, replenishing the TCA cycle intermediates that may be depleted for biosynthetic purposes. researchgate.net

By feeding into the TCA cycle, aspartate contributes to the production of NADH and FADH2, which are the primary electron donors for the electron transport chain. libretexts.orgkhanacademy.org The subsequent process of oxidative phosphorylation utilizes these reducing equivalents to generate a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP, the main energy currency of the cell. nih.govwikipedia.org Therefore, aspartate availability can directly impact the cell's capacity for ATP production. nih.gov In some contexts, aspartate can also be involved in gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. numberanalytics.com

Aspartate in Cell Proliferation and Growth Regulation

Aspartate is a critical metabolite for cell proliferation and growth. nih.govencyclopedia.pub Its importance stems from its multiple roles as a precursor for the synthesis of essential biomolecules. elifesciences.org Aspartate is a key building block for the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, which are the fundamental components of DNA and RNA. numberanalytics.comencyclopedia.pub Rapidly proliferating cells have a high demand for nucleotides to support DNA replication and RNA transcription. encyclopedia.pub

Furthermore, aspartate is a precursor for the synthesis of other amino acids, such as asparagine, arginine, and lysine. nih.govnih.gov The synthesis of these amino acids is crucial for protein production, which is essential for cell growth and division. researchgate.net

Recent research has highlighted that aspartate can be a limiting metabolite for the proliferation of certain cancer cells, particularly under conditions of hypoxia or when the electron transport chain is inhibited. researchgate.netnih.govnih.gov In these situations, the cell's ability to synthesize aspartate is compromised, and the availability of exogenous aspartate can become a critical determinant of cell survival and proliferation. researchgate.netnih.gov

Aspartate as a Limiting Metabolite for Cell Growth and Proliferation

Aspartate is a crucial amino acid for the synthesis of proteins and nucleotides, making it indispensable for cell proliferation. nih.gov Under conditions of impaired mitochondrial electron transport chain (ETC) function, such as hypoxia, the synthesis of aspartate can become a limiting factor for the growth and proliferation of cancer cells. nih.govmdpi.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.net Hypoxia, a common feature of the tumor microenvironment, restricts aspartate biosynthesis by impairing ETC function and redox balance. mdpi.com This leads to a significant decrease in intracellular aspartate levels, which in turn limits the production of nucleotides necessary for DNA replication and cell division. nih.govembopress.org

Studies have shown that cancer cells with inhibited ETC are sensitive to aspartate availability. researchgate.net Cell lines that are less sensitive to ETC inhibition often maintain their aspartate levels by importing it through the aspartate/glutamate transporter SLC1A3. researchgate.netnih.gov Overexpression of SLC1A3 in cancer cells can increase intracellular aspartate levels and promote proliferation, particularly under hypoxic conditions. nih.gov Conversely, limiting aspartate availability has been proposed as a potential therapeutic strategy to inhibit tumor growth. researchgate.netresearchgate.netnih.gov The reliance on aspartate for proliferation is not limited to its role in nucleotide synthesis; it is also a precursor for other non-essential amino acids like asparagine, which is also vital for cell growth. nih.govmit.edu

Table 1: Effect of Aspartate Availability on Cancer Cell Proliferation

Condition Cell Line Observation Impact on Proliferation Reference Hypoxia (0.5% O₂) A549 and PANC-1 4-fold decrease in intracellular aspartate levels. Limited nih.gov ETC Inhibition (Piericidin) A549 and PANC-1 Significant decrease in aspartate and other TCA cycle intermediates. Limited nih.gov SLC1A3 Overexpression in Hypoxia A549, PANC-1, KP lung, KP pancreas Increased intracellular aspartate levels. Increased nih.gov gpASNase1 Expression (converts asparagine to aspartate) 143B cells in vivo (tumors) Increased intracellular aspartate supply from asparagine. Accelerated tumor growth. nih.gov

Role in Maintaining Intracellular Redox Balance for Proliferating Cells

Aspartate plays a pivotal role in maintaining the redox balance within proliferating cells, primarily through the malate-aspartate shuttle (MAS). nih.govnih.gov This shuttle is essential for transferring reducing equivalents (in the form of NADH) from the cytosol to the mitochondria for oxidative phosphorylation. nih.govresearchgate.netyoutube.com The MAS is a cyclical process involving the interconversion of malate, oxaloacetate, glutamate, and aspartate, facilitated by enzymes in both the cytosol and mitochondria. researchgate.netyoutube.com

In the cytosol, malate dehydrogenase 1 (MDH1) oxidizes NADH to NAD+ while reducing oxaloacetate to malate. nih.govnih.gov Malate then enters the mitochondria. Inside the mitochondria, malate is converted back to oxaloacetate, reducing NAD+ to NADH. This mitochondrial NADH can then enter the electron transport chain. To complete the cycle, oxaloacetate is transaminated by glutamic-oxaloacetic transaminase 2 (GOT2) to form aspartate, which is then transported back to the cytosol. nih.govnih.gov

By regenerating cytosolic NAD+, the MAS allows glycolysis to continue, a process that is crucial for rapidly proliferating cells. nih.gov When mitochondrial respiration is impaired, the cell's ability to regenerate NAD+ is compromised, leading to a decrease in the NAD+/NADH ratio. nih.govnih.gov This redox imbalance can inhibit aspartate synthesis, which is dependent on the availability of NAD+. researchgate.net Supplying exogenous aspartate can help restore the NAD+/NADH ratio and support cell proliferation in these conditions. nih.gov In certain cancer cells, such as KRAS-mutant pancreatic ductal adenocarcinoma (PDAC), aspartate also contributes to redox homeostasis by supporting the production of NADPH, which is vital for counteracting oxidative stress. nih.gov

Table 2: Aspartate's Role in Cellular Redox Regulation

Process/System Key Components Function of Aspartate Impact on Redox Balance Reference Malate-Aspartate Shuttle (MAS) MDH1/2, GOT1/2, Malate, Oxaloacetate, Glutamate, Aspartate Acts as a carrier to transport reducing equivalents from the cytosol to the mitochondria. Maintains the cytosolic NAD+/NADH ratio, allowing for sustained glycolysis. [3, 6, 13, 25, 31] Respiration-Impaired Cells Inhibited Electron Transport Chain Becomes a limiting factor as its synthesis is dependent on NAD+ regeneration. Exogenous aspartate can help restore the NAD+/NADH ratio. [13, 20] KRAS-Mutant PDAC Cells Malic Enzyme 1 (ME1) Serves as a source for cytosolic malate, which is converted to pyruvate (B1213749) and NADPH by ME1. Supports NADPH production, reducing reactive oxygen species (ROS). nih.gov

Aspartate in Microbiological Systems and Bacterial Growth

In the metabolically versatile bacterium Bacillus subtilis, aspartate is a key metabolite linking central carbon and nitrogen metabolism. nih.gov It is primarily synthesized from oxaloacetate and glutamate by the enzyme aspartate transaminase (AspB). nih.gov Aspartate is essential for the synthesis of proteins and other macromolecules. nih.gov Notably, it is a crucial precursor for the synthesis of meso-2,6-diaminopimelate (mDAP), a vital component of the peptidoglycan cell wall. nih.gov

Limitation of aspartate in B. subtilis has significant consequences for cell viability. nih.gov An aspB mutant, which is auxotrophic for aspartate, undergoes lysis when grown in a medium with low aspartate concentrations. nih.gov This lysis is attributed to the depletion of the peptidoglycan precursor mDAP, leading to the inhibition of cell wall synthesis and the activation of the cell envelope stress response. nih.gov While B. subtilis can grow on aspartate as a sole carbon source, this growth is often slow in wild-type strains. nih.govdrugbank.com However, certain mutants with constitutive aspartase activity can grow well on aspartate. drugbank.com

Table 3: Impact of Aspartate on Bacillus subtilis Growth

Strain/Condition Medium Observation Reference aspB mutant Difco Sporulation Medium (DSM) - low aspartate Lysis occurs after reaching an OD₆₀₀ of ~0.25. nih.gov aspB mutant DSM supplemented with 10 mM Aspartate Lysis is suppressed, and cell yield increases. nih.gov Wild-type Minimal medium with L-aspartate as sole nitrogen source Doubling time of approximately 10.4 hours. nih.gov asph aspT mutant High aspartate with Na+ Grows as well as asph mutants. embopress.org

More broadly, many bacteria utilize a sodium ion gradient to power the transport of various nutrients, including amino acids like aspartate, across the cell membrane. nih.govrsc.org This is achieved through Na+/solute symporters, which couple the energetically favorable movement of Na+ down its electrochemical gradient to the unfavorable uptake of the solute. nih.govnih.gov For instance, the Na+/glutamate symporter family is known to be involved in the uptake of dicarboxylic amino acids like glutamate and aspartate. nih.gov

Aspartate's Role in Stress Responses

Aspartate plays a significant role in helping plants tolerate abiotic stresses such as heat, salt, and drought. nih.govdrugbank.comnih.govnih.govfrontiersin.orgnih.govresearchgate.net Under heat stress, the exogenous application of aspartate has been shown to enhance the tolerance of plants like perennial ryegrass. nih.govmdpi.com This is achieved through various physiological and metabolic adjustments. nih.govmdpi.com

One of the key mechanisms is the enhancement of the antioxidant defense system. nih.govmdpi.com Aspartate treatment leads to increased activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD). nih.govmdpi.com This helps to mitigate the oxidative damage caused by the accumulation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide radicals (O₂⁻), which are produced in higher amounts during heat stress. nih.govmdpi.com Consequently, plants treated with aspartate exhibit lower levels of lipid peroxidation, as indicated by reduced malondialdehyde (MDA) content, and maintain better cell membrane integrity. nih.govmdpi.com

Furthermore, exogenous aspartate can bolster central metabolic pathways like the TCA cycle, which is crucial for energy production and the synthesis of essential metabolites. nih.govmdpi.com Under heat stress, aspartate application has been observed to increase the levels of key TCA cycle intermediates, including citrate, α-ketoglutarate, and oxaloacetate, suggesting an enhancement of respiratory metabolism to support the plant's defense and recovery processes. mdpi.com

Table 4: Effect of Exogenous Aspartate on Perennial Ryegrass under Heat Stress

Parameter Effect of Aspartate Treatment Significance Reference Chlorophyll Content Significantly higher Improved photosynthetic capacity [2, 3] Superoxide Dismutase (SOD) Activity Significantly higher Enhanced ROS scavenging [2, 3] Catalase (CAT) Activity Significantly higher Enhanced ROS scavenging [2, 3] Hydrogen Peroxide (H₂O₂) Content Significantly lower Reduced oxidative stress [2, 3] Malondialdehyde (MDA) Content Significantly lower Reduced lipid peroxidation and membrane damage [2, 3] Citrate Content Elevated Activation of the TCA cycle nih.gov α-Ketoglutarate Content Elevated Activation of the TCA cycle nih.gov

Impact on Antioxidant Enzyme Systems and Mitigation of Oxidative Damage

Aspartate plays a significant role in the body's defense against oxidative stress by modulating the activity of key antioxidant enzymes and reducing the damage caused by reactive oxygen species (ROS). nih.gov Oxidative stress occurs when there is an imbalance between the production of ROS and the body's ability to neutralize these harmful molecules. nih.gov Aspartate and its metabolic pathways contribute to cellular protection by enhancing the endogenous antioxidant system. nih.govnih.gov

Research indicates that aspartate can bolster the antioxidant defense network, which includes both enzymatic and non-enzymatic components. nih.gov The primary enzymatic defenses include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which work in concert to neutralize ROS. nih.gov

Studies have demonstrated that exogenous aspartate can up-regulate the antioxidant system, leading to a decline in ROS levels. nih.gov This is achieved through the enhanced activity of enzymes such as superoxide dismutase, peroxidase, and catalase. nih.gov The mechanism involves aspartate's ability to regulate specific signaling pathways, such as the RIP1‐Nrf2‐NF‐κB pathway, which helps to counteract intestinal oxidative damage. nih.gov

Influence on Superoxide Dismutase (SOD) Superoxide dismutase is a crucial metalloenzyme that constitutes the first line of enzymatic antioxidant defense. nih.govnih.gov It catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into molecular oxygen (O₂) and the less reactive hydrogen peroxide (H₂O₂). wikipedia.org There are different forms of SOD, including copper-zinc SOD (Cu/Zn-SOD or SOD1) and manganese-containing SOD (Mn-SOD or SOD2), located in different cellular compartments. nih.govwikipedia.org Studies in wheat plants subjected to salt-induced oxidative stress have shown that the application of aspartic acid significantly increases the activity of SOD. nih.gov This upregulation helps to manage the initial onslaught of superoxide radicals, preventing further damage.

Influence on Catalase (CAT) Catalase is another vital antioxidant enzyme, primarily located in peroxisomes, that is responsible for the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. nih.govsserc.org.uk By efficiently neutralizing H₂O₂, catalase prevents its conversion into more dangerous radicals, such as the hydroxyl radical (•OH). nih.govnih.gov Research has confirmed that aspartic acid treatment enhances catalase activity, thereby improving the cell's capacity to handle hydrogen peroxide. nih.gov In some catalase-peroxidase enzymes, specific aspartate residues are essential for their catalytic activity, highlighting the direct structural importance of this amino acid. nih.gov

Mitigation of Oxidative Damage A key indicator of oxidative damage is lipid peroxidation, the process where ROS attack lipids in cell membranes, leading to cell damage. nih.gov Malondialdehyde (MDA) is a well-established byproduct and biomarker of lipid peroxidation. nih.govnih.govmdpi.com Elevated levels of MDA are indicative of increased oxidative stress. mdpi.com

Studies have shown that supplementation with aspartate can effectively decrease the concentration of MDA. nih.govnih.gov In a study involving boars challenged with hydrogen peroxide to induce oxidative stress, dietary aspartate was found to be more effective than glutamate in decreasing serum MDA levels. nih.gov Similarly, in plant studies, the application of aspartic acid under stress conditions led to a significant reduction in both hydrogen peroxide and MDA content, demonstrating its protective effect against lipid peroxidation. nih.gov

The following tables present research findings on the effect of aspartic acid on antioxidant enzymes and markers of oxidative damage.

Table 1: Research Findings on the Effect of Aspartate on Antioxidant Enzyme Activity This table summarizes the observed changes in the activity of key antioxidant enzymes following the application of aspartic acid in wheat plants under salt stress conditions.

| Enzyme | Treatment Group | Change in Activity | Source |

| Superoxide Dismutase (SOD) | Aspartic Acid (0.8 mM) on Salt-Stressed Wheat | Increased activity | nih.gov |

| Catalase (CAT) | Aspartic Acid (0.8 mM) on Salt-Stressed Wheat | Increased activity | nih.gov |

| Peroxidase (POX) | Aspartic Acid (0.8 mM) on Salt-Stressed Wheat | Increased activity | nih.gov |

Table 2: Research Findings on the Effect of Aspartate on Markers of Oxidative Damage This table details the impact of aspartate supplementation on common biomarkers of oxidative stress.

| Biomarker | Study Model | Treatment | Outcome | Source |

| Malondialdehyde (MDA) | Boars challenged with H₂O₂ | Dietary Aspartate | Decreased serum MDA levels | nih.gov |

| Malondialdehyde (MDA) | Salt-Stressed Wheat Plants | Foliar spray of Aspartic Acid (0.8 mM) | Reduced MDA content | nih.gov |

| **Hydrogen Peroxide (H₂O₂) ** | Salt-Stressed Wheat Plants | Foliar spray of Aspartic Acid (0.8 mM) | Reduced H₂O₂ content | nih.gov |

Advanced Methodologies in Aspartate and Sodium Aspartate Research

Analytical Techniques for Aspartate Quantification and Stereoisomer Analysis

Accurate determination of aspartate concentrations and the differentiation between its L- and D-isomers are crucial for understanding its function in biological systems. A range of powerful analytical methods has been established to meet these requirements.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the separation and quantification of amino acids like aspartate from complex biological samples. These methods offer high resolution and sensitivity. A common strategy involves pre-column derivatization to enhance the detection of amino acids.

One such method utilizes 2,4-dinitro-1-fluorobenzene (DNFB) as a derivatizing agent, which reacts with the amino group of aspartate to form a highly stable derivative that can be detected by UV absorbance at 363 nm. nih.gov This derivatization is robust, capable of withstanding harsh conditions, which ensures the integrity of the analyte during sample preparation. nih.gov The use of UHPLC, with its smaller particle size columns (e.g., sub-2 µm), allows for faster analysis times and improved peak resolution compared to traditional HPLC. nih.gov For instance, a UHPLC-based method has been developed for the simultaneous quantification of glutamate (B1630785) and aspartate in tomato fruit, demonstrating excellent reproducibility with intra- and inter-day standard deviations of approximately 4%. nih.gov The simplified sample preparation and rapid separation make this approach suitable for high-throughput screening. nih.gov

Recent advancements in UHPLC technology, particularly when coupled with low-dispersion systems, have enabled the use of columns with smaller internal diameters and lower flow rates, which is critical for maintaining peak integrity and achieving high-resolution separation. youtube.com

Fluorometric and spectrophotometric methods provide sensitive and specific alternatives for aspartate quantification. These techniques often rely on enzyme-coupled reactions that produce a fluorescent or colored product proportional to the amount of aspartate present.

A spectrophotometric method for the determination of both L- and D-aspartate has been developed using hyperthermophilic enzyme systems. nih.gov For L-aspartate, the assay measures the reaction rate of NAD+-dependent L-aspartate dehydrogenase. The reaction is monitored by the increase in absorbance at 438 nm, which corresponds to the formation of formazan (B1609692) from a water-soluble tetrazolium salt. nih.gov To measure D-aspartate, the sample is first treated with L-aspartate oxidase to remove any existing L-aspartate. Subsequently, aspartate racemase converts D-aspartate to L-aspartate, which is then quantified using the L-aspartate dehydrogenase-based colorimetric assay. nih.gov This method allows for the determination of L- and D-aspartate in the micromolar range (1 to 100 µM). nih.gov

Fluorometric assays for aspartate are often linked to the activity of aspartate aminotransferase (AST). In these assays, AST catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, producing glutamate and oxaloacetate. cellbiolabs.com The resulting glutamate is then measured through a subsequent enzyme-coupled reaction that generates a fluorescent product. For example, one commercially available kit utilizes this principle to produce a red fluorescent product that can be measured with an excitation wavelength between 530-570 nm and an emission wavelength between 590-600 nm. Another fluorometric assay involves the oxidation of pyruvate (B1213749) (derived from aspartate) to produce hydrogen peroxide, which in turn reacts with a fluorescent probe. elabscience.com The increase in fluorescence is directly proportional to the AST activity and, by extension, can be related to the initial aspartate concentration. elabscience.com

Mass spectrometry (MS) has become an indispensable tool in metabolomics for the comprehensive and highly sensitive profiling of small molecules, including aspartate, in biological samples. biocrates.comspectroscopyonline.com MS-based metabolomics provides a snapshot of the metabolic state of a cell or organism by identifying and quantifying a wide range of metabolites. biocrates.comspectroscopyonline.com The technique relies on the ionization of molecules and their separation based on their mass-to-charge ratio (m/z). nih.gov

Various MS platforms are employed for metabolomics, often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC). nih.gov GC-MS is well-suited for the analysis of volatile compounds and small molecules like amino acids, though it often requires a derivatization step to increase the volatility of the analytes. nih.gov LC-MS is highly versatile and can analyze a broad spectrum of metabolites, including polar and non-polar compounds, without the need for derivatization. nih.gov

Untargeted metabolomics approaches aim to detect and identify as many metabolites as possible in a sample, which is useful for biomarker discovery and understanding global metabolic changes. acs.org Recent advancements in high-resolution mass spectrometry, such as quadrupole-Orbitrap mass spectrometers, provide highly accurate mass measurements (sub-5 ppm error), which greatly aids in the confident identification of metabolites like aspartate. nih.gov Targeted metabolomics, on the other hand, focuses on the precise quantification of a predefined set of metabolites. nih.gov Both approaches have been instrumental in elucidating the role of aspartate in various physiological and pathological conditions. biocrates.com

| Parameter | UHPLC-UV | Spectrophotometry | Fluorometry | Mass Spectrometry |

| Principle | Chromatographic separation followed by UV detection of a derivatized analyte. nih.gov | Enzymatic reaction leading to a colored product measured by absorbance. nih.gov | Enzymatic reaction producing a fluorescent compound. | Ionization and separation of molecules based on mass-to-charge ratio. nih.gov |

| Sensitivity | High | Moderate to High | Very High | Extremely High |

| Specificity | High | High (enzyme-dependent) | High (enzyme-dependent) | Very High |

| Quantification | Absolute | Relative or Absolute | Relative or Absolute | Absolute or Relative |

| Sample Throughput | High nih.gov | Moderate | Moderate to High | Moderate to High |

| Stereoisomer Analysis | Possible with chiral columns or specific enzymatic assays. nih.gov | Possible with stereospecific enzymes. nih.gov | Possible with stereospecific enzymes. | Possible with chiral separation methods. |

Radiochemical assays are a highly sensitive method for studying the transport of molecules across biological membranes. These assays utilize radiolabeled substrates to trace their movement into or out of cells or vesicles. In the context of aspartate research, radiochemical methods have been pivotal in characterizing the function of glutamate transporters, which also transport aspartate.

A common approach involves the use of radiolabeled aspartate, such as [3H]-D-aspartate, to measure its uptake into proteoliposomes reconstituted with a specific transporter protein, like the glutamate transporter homolog GltTk. elifesciences.orgnih.gov The transport process is initiated by adding the radiolabeled substrate to the external solution. At specific time intervals, the reaction is stopped, and the proteoliposomes are rapidly filtered to separate them from the external medium. elifesciences.orgnih.gov The amount of radioactivity trapped inside the proteoliposomes is then quantified using a liquid scintillation counter. elifesciences.orgnih.gov This allows for the determination of transport rates and kinetic parameters, such as the Michaelis constant (Km), which reflects the transporter's affinity for the substrate. elifesciences.orgnih.gov For instance, the Km for [3H]-D-aspartate transport by GltTk was determined to be 1.1 µM. elifesciences.org

These assays have been crucial in demonstrating that transporters like GltTk can bind and transport both L- and D-aspartate with similar affinities and stoichiometries. elifesciences.orgnih.gov They have also been instrumental in understanding the ion-coupling mechanism of these transporters, for example, by showing that aspartate transport is dependent on the presence of sodium ions. elifesciences.org

Techniques for Aspartate Aminotransferase Activity Measurement

Aspartate aminotransferase (AST) is a key enzyme in amino acid metabolism, catalyzing the reversible transfer of an amino group from aspartate to α-ketoglutarate. The measurement of its activity is important in both research and clinical settings.

Colorimetric and spectrophotometric assays are widely used for determining AST activity due to their simplicity and adaptability to high-throughput formats. cellbiolabs.commdpi.comresearchgate.net These methods typically monitor the concentration of one of the products of the AST-catalyzed reaction.

One common colorimetric method is based on the reaction of the product, oxaloacetate, with 2,4-dinitrophenylhydrazine (B122626) to form a colored hydrazone, which can be measured spectrophotometrically. spectrum-diagnostics.com The intensity of the color is proportional to the amount of oxaloacetate produced and thus to the AST activity. spectrum-diagnostics.com

Another prevalent spectrophotometric approach is a coupled-enzyme assay. mdpi.comresearchgate.net In this system, the oxaloacetate produced by AST is immediately reduced to malate (B86768) by malate dehydrogenase (MDH), with the concomitant oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to NAD+. The decrease in NADH concentration is monitored by measuring the decrease in absorbance at 340 nm. This method, often referred to as the Karmen method, is highly specific and allows for continuous monitoring of the enzyme activity. mdpi.com

More recently, paper-based analytical devices (PADs) have been developed for the colorimetric detection of AST. nih.gov These low-cost devices require significantly smaller volumes of reagents and samples compared to traditional spectrophotometric methods and have shown good correlation with standard hospital laboratory assays. nih.gov For example, a PAD-based assay for AST required only 2 µL of reagent and 2 µL of sample, with an optimal reaction time of 6 minutes. nih.gov

| Method | Principle | Wavelength | Key Reagents | Reference |

| 2,4-Dinitrophenylhydrazine | Formation of a colored hydrazone from oxaloacetate. | 546 nm | L-aspartate, α-ketoglutarate, 2,4-dinitrophenylhydrazine | spectrum-diagnostics.com |

| Coupled Enzyme (Karmen) | Oxidation of NADH to NAD+ coupled to the reduction of oxaloacetate to malate. | 340 nm | L-aspartate, α-ketoglutarate, malate dehydrogenase, NADH | mdpi.comresearchgate.net |